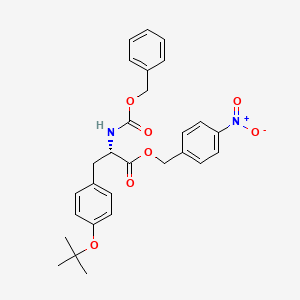

Z-Tyr(tbu)-onb

Description

Significance of Tyrosine in Peptidomimetic Design and Bioconjugation

Tyrosine's phenolic side chain makes it a particularly valuable residue in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like increased stability or receptor binding affinity. researchgate.netnih.gov The hydroxyl group can be modified to introduce new functionalities or to create constrained analogs that lock the peptide into a specific bioactive conformation. researchgate.net Furthermore, the unique reactivity of the tyrosine side chain allows for site-specific modifications in bioconjugation, the process of linking a biomolecule to another molecule, such as a drug or an imaging agent. chemimpex.comnih.govresearchgate.net This is crucial for developing targeted therapies and diagnostic tools. chemimpex.comnih.gov

Overview of N-Benzyloxycarbonyl (Z) and O-tert-Butyl (tBu) Protecting Groups

The Z-Tyr(tbu)-onb molecule incorporates two key protecting groups for the amino and side-chain functionalities of tyrosine:

N-Benzyloxycarbonyl (Z or Cbz): Introduced by Bergmann and Zervas in 1932, the Z group is a well-established protecting group for the α-amino group of amino acids. masterorganicchemistry.com It is typically stable to basic and mildly acidic conditions but can be readily removed by catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst) or strong acids. masterorganicchemistry.comvulcanchem.comug.edu.pl This provides a versatile deprotection strategy. ug.edu.pl

O-tert-Butyl (tBu): The tert-butyl ether is a common protecting group for the hydroxyl group of tyrosine's side chain. peptide.com It is stable to the basic conditions often used to remove other protecting groups like Fmoc, but it is labile to strong acids such as trifluoroacetic acid (TFA). peptide.comiris-biotech.de This orthogonality is a key feature in many synthetic strategies. iris-biotech.de The bulky tert-butyl group also helps to prevent unwanted side reactions at the phenolic oxygen. vulcanchem.com

Role of C-Terminal 4-Nitrobenzyl (ONB) Esters in Selective Functionalization

The C-terminus of this compound is protected as a 4-nitrobenzyl (ONB) ester. This particular ester serves several strategic purposes. The nitro group makes the benzylic ester more susceptible to cleavage under specific conditions, often reductive cleavage. beilstein-journals.org More significantly, the ONB group is a type of photocleavable protecting group. acs.org This means it can be removed by exposure to light of a specific wavelength, offering a highly selective and "traceless" method of deprotection that does not require chemical reagents. acs.org This is particularly advantageous in applications requiring spatial and temporal control over the release of the carboxylic acid, such as in the synthesis of peptide arrays on solid supports or in light-directed synthesis. While 4-nitrophenyl esters can be highly reactive acylating agents, the 4-nitrobenzyl ester provides greater stability until its intended cleavage. beilstein-journals.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (4-nitrophenyl)methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate nih.gov |

| Molecular Formula | C28H30N2O7 nih.gov |

| Molecular Weight | 506.5 g/mol nih.gov |

| CAS Number | 16879-89-3 nih.gov |

Research Findings on Protected Tyrosine Derivatives

The strategic use of protected tyrosine derivatives like this compound is central to the synthesis of a wide array of biologically active peptides and peptidomimetics. Research has demonstrated the utility of the Z and tBu protecting groups in both solution-phase and solid-phase peptide synthesis. peptide.combachem.com The combination of Z/tBu is a recognized orthogonal pairing in solution synthesis. bachem.com

The development of peptidomimetics often involves the incorporation of unnatural amino acids, and protected tyrosine derivatives serve as key precursors for these modifications. For instance, the synthesis of DOPA-derived peptidomimetics with potential anti-Parkinson's activity has utilized protected tyrosine as a starting material. rsc.org Furthermore, the incorporation of fluorinated groups into tyrosine residues, a strategy to enhance the hydrophobicity and metabolic stability of peptides, relies on the use of appropriately protected building blocks. nih.gov

In the realm of bioconjugation, the ability to selectively deprotect the tyrosine side chain is paramount. This allows for the precise attachment of molecules like polyethylene (B3416737) glycol (PEGylation) to improve the pharmacokinetic profile of a peptide drug or the linkage of radioactive isotopes for imaging purposes. vulcanchem.com The unique properties of this compound, with its three distinct protecting groups, provide chemists with a versatile tool to orchestrate these complex molecular transformations. chemimpex.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

16879-89-3 |

|---|---|

Molecular Formula |

C28H30N2O7 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C28H30N2O7/c1-28(2,3)37-24-15-11-20(12-16-24)17-25(29-27(32)36-19-21-7-5-4-6-8-21)26(31)35-18-22-9-13-23(14-10-22)30(33)34/h4-16,25H,17-19H2,1-3H3,(H,29,32)/t25-/m0/s1 |

InChI Key |

IPXKPWMYSGJBGM-VWLOTQADSA-N |

SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Applications of Z Tyr Tbu Onb As a Building Block in Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. biosynth.com The use of well-defined, protected amino acid building blocks is fundamental to the success of SPPS, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.

Fmoc/tBu and Z/tBu Orthogonal Approaches in SPPS

The concept of orthogonality is central to modern peptide synthesis. An orthogonal protection scheme employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis without affecting other protected functionalities. biosynth.comumn.edu

The most prevalent orthogonal strategy in SPPS is the Fmoc/tBu approach. biosynth.com In this method, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protection is typically provided by acid-labile groups such as tert-butyl (tBu). biosynth.com

The Z-Tyr(tbu)-onb building block facilitates a less common but powerful Z/tBu orthogonal strategy. thieme-connect.de Here, the Nα-Z group is stable to the acidic conditions used to cleave tBu groups and the basic conditions used to cleave Fmoc groups. Instead, the Z group is typically removed via hydrogenolysis. thieme-connect.depeptide.com The introduction of the photolabile o-nitrobenzyl (onb) ester adds a third dimension of orthogonality. umn.eduresearchgate.net This allows for the selective cleavage of the C-terminal ester by UV photolysis, leaving the Z and tBu groups intact. umn.edumdpi.com This three-dimensional orthogonality is invaluable for complex synthetic routes, such as the on-resin cyclization of peptides or the synthesis of protected peptide fragments for subsequent condensation. acs.org

Table 1: Comparison of Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Linkage Protected | Cleavage Condition | Stability |

|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., 20% Piperidine (B6355638) in DMF) | Acid, Hydrogenolysis, Photolysis |

| Benzyloxycarbonyl | Z (or Cbz) | α-Amino | Hydrogenolysis (e.g., H₂/Pd-C) | Acid, Base, Photolysis |

| tert-Butyl | tBu | Side-Chain (e.g., Tyr-OH) | Moderate Acid (e.g., TFA) | Base, Hydrogenolysis, Photolysis |

This table illustrates the distinct cleavage conditions for each protecting group, highlighting the principle of orthogonality.

Automation and Efficiency in SPPS Utilizing Protected Tyrosine

The automation of SPPS has revolutionized peptide synthesis, enabling the rapid production of peptides with minimal manual intervention. nih.gov The efficiency of automated synthesis is highly dependent on the quality and design of the amino acid building blocks. Fmoc-SPPS, in particular, is readily automated due to its use of non-corrosive reagents in the iterative deprotection steps and the ability to monitor Fmoc group cleavage via UV absorbance. nih.gov

Protected tyrosine derivatives, such as Fmoc-Tyr(tBu)-OH and by extension this compound, are critical for maintaining high efficiency in automated protocols. peptide.com The tBu group effectively masks the reactive phenolic hydroxyl side-chain of tyrosine, preventing side reactions such as O-acylation during the coupling steps. This ensures that each coupling reaction proceeds cleanly, minimizing the formation of deletion sequences or other impurities that would compromise the yield and purity of the final product. The use of pre-protected, stable building blocks simplifies the synthetic process, making it robust and suitable for the repetitive cycles of an automated synthesizer.

Challenges and Solutions in Incorporating Sterically Hindered Derivatives

While protecting groups are essential, they can also introduce challenges. The incorporation of amino acids with bulky side-chains or protecting groups can be difficult due to steric hindrance. The tert-butyl group on this compound, while smaller than some other protecting groups, can slow down coupling reactions, leading to incomplete incorporation and the generation of undesired byproducts. nih.gov

Several strategies have been developed to overcome the challenges associated with sterically hindered amino acids. These solutions focus on enhancing the reactivity of the coupling step to drive the reaction to completion.

Table 2: Strategies to Overcome Steric Hindrance in SPPS

| Strategy | Description | Research Finding |

|---|---|---|

| High-Potency Coupling Reagents | Utilizing more powerful activating agents like HATU, HCTU, or PyBOP instead of standard reagents like HBTU or DIC/HOBt. | Activating agents based on benzotriazole (B28993) or phosphonium (B103445) salts can significantly increase coupling efficiency for hindered residues. acs.org |

| Microwave-Enhanced SPPS | Applying microwave energy to the reaction vessel to increase the kinetic energy of the molecules and accelerate the coupling reaction. | Microwave-assisted SPPS has been shown to dramatically reduce reaction times and improve yields for difficult couplings, including those involving bulky amino acids. nih.gov |

| Extended Coupling Times/Double Coupling | Increasing the duration of the coupling reaction or repeating the coupling step to ensure the reaction goes to completion. | For particularly difficult sequences, a second addition of the activated amino acid and coupling reagent can push the reaction forward, increasing the yield of the desired product. |

| Optimized Solvent Systems | Using solvent mixtures that can disrupt peptide aggregation, which can exacerbate steric hindrance issues by making reactive sites inaccessible. | Chaotropic salts or specialized solvent mixtures can improve the solvation of the growing peptide chain, enhancing reaction efficiency. |

Utilization in Solution-Phase Peptide Synthesis (SolPPS) Methodologies

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable method, especially for large-scale production and the synthesis of short peptides. acs.org Traditional SolPPS often requires laborious chromatographic purification after each step. However, recent innovations have focused on developing chromatography-free methods.

Group-Assisted Purification (GAP) Chemistry with Protected Tyrosine Derivatives

Group-Assisted Purification (GAP) chemistry is a transformative approach to solution-phase synthesis that eliminates the need for chromatography. nih.govnih.gov The core principle of GAP involves attaching a specific functional group, or "GAP auxiliary," to the peptide. nih.govrsc.org This auxiliary imparts unique solubility properties to the molecule: it is soluble in certain organic solvents (like DCM or THF) but insoluble in others (like hexane (B92381) or ether). rsc.org This solubility difference allows the desired peptide product to be easily isolated from excess reagents and byproducts through simple washing and filtration steps, avoiding silica (B1680970) gel chromatography. nih.govresearchgate.net

Protected tyrosine derivatives can be readily integrated into GAP-based synthesis. For instance, a GAP auxiliary can be attached to the C-terminus of Z-Tyr(tbu)-OH, allowing it to serve as the starting point for peptide chain elongation in the C-to-N direction using an Fmoc/tBu strategy. nih.gov After each coupling and deprotection cycle, the growing peptide chain, rendered insoluble in nonpolar solvents by the GAP tag, is purified by simple precipitation and washing. researchgate.net This methodology has been successfully applied to the synthesis of phosphotyrosine-containing peptides and the immunostimulant thymopentin, demonstrating its potential for complex targets. nih.govrsc.org

Advancements in Chromatography-Free Peptide Synthesis

The development of GAP chemistry is part of a broader trend toward more sustainable and efficient peptide synthesis by avoiding chromatography. acs.orgnih.gov Chromatography is a major consumer of solvents and a significant bottleneck in peptide purification, contributing substantially to waste generation and production costs. acs.org

Several innovative chromatography-free techniques are emerging:

Flow Chemistry with α-NCAs: A one-flow, three-component coupling (3CC) approach using α-amino acid N-carboxy anhydrides (α-NCAs) has been developed for the rapid synthesis of short peptides. rsc.org This method is extremely fast and mild, and because it uses readily removable reagents, purification can often be achieved by simple aqueous work-up and recrystallization. rsc.org

Membrane-Enhanced Peptide Synthesis (MEPS): This technique uses organic solvent-compatible nanofiltration membranes to separate the growing peptide chain from smaller molecules like excess reagents and byproducts, offering a continuous purification process. acs.org

Mechanochemistry: Solvent-free or minimal-solvent synthesis of short peptides has been achieved using techniques like ball-milling, which represents a significant step towards green peptide chemistry. acs.org

These advancements, along with GAP chemistry, are paving the way for more economical and environmentally friendly peptide manufacturing, where protected building blocks like this compound can be employed in highly efficient, purification-friendly synthetic routes.

Synthesis of Diverse Tyrosine-Containing Peptides and Analogs

Synthesis of Conformationally Constrained Tyrosine Peptides

Constraining the conformation of a peptide, typically through cyclization, is a widely used technique to enhance receptor binding affinity, selectivity, and metabolic stability. nih.gov this compound can be a valuable component in the synthesis of such constrained peptides, particularly in strategies involving solution-phase synthesis and specific cyclization methods.

While many modern syntheses of cyclic peptides are performed on solid support using Fmoc/tBu chemistry, nih.govrsc.org the Z-group offers an orthogonal protecting group useful in complex multi-step syntheses. acs.org For example, a linear peptide precursor can be assembled in solution using this compound as one of the building blocks. Following the assembly of the linear sequence, selective deprotection of the N-terminal Z-group (e.g., by hydrogenolysis) and the C-terminal ester allows for a head-to-tail cyclization reaction.

Alternatively, this compound can be used in strategies for side-chain cyclization. A common approach involves using an amino acid with a side chain protected by an Fmoc group, such as Lys(Fmoc). The linear peptide is synthesized, and then the side-chain Fmoc group is selectively removed with piperidine to allow for cyclization with the C-terminus, while the N-terminal Z-group remains intact. acs.org

Example Strategy for Head-to-Tail Cyclization:

Fragment Condensation : Synthesize a linear peptide precursor using solution-phase methods, incorporating this compound at a desired position.

Terminal Deprotection : Remove the N-terminal Z-group via catalytic hydrogenation and hydrolyze the C-terminal ester to expose the free amine and carboxylic acid.

Macrocyclization : Perform the cyclization step in dilute solution using a suitable coupling agent (e.g., HATU, HOBt, DIPEA) to favor the intramolecular reaction over intermolecular polymerization. rsc.org

Side-Chain Deprotection : Remove the remaining side-chain protecting groups, such as the tBu from Tyr(tBu), using strong acid (TFA). sigmaaldrich.com

| Cyclization Strategy | Description | Role of Z-Tyr(tbu) | Reference(s) |

| Head-to-Tail | The N-terminus of the linear peptide is linked to its C-terminus. | The Z-group provides N-terminal protection during linear synthesis and is removed orthogonally for cyclization. | rsc.orgnih.gov |

| Side-Chain to Tail | The side chain of an amino acid (e.g., Lys, Asp) is linked to the C-terminus. | Z-group protects the N-terminus while a different protecting group on the side chain is removed for cyclization. | acs.org |

| Side-Chain to Side-Chain | The side chains of two different amino acids within the peptide are linked together. | Can be used as the N-terminal residue while cyclization occurs between two other residues within the sequence. | nih.govnih.gov |

Enzymatic Methods for Peptide Bond Formation with Protected Amino Acids

Enzymatic peptide synthesis offers a green and highly specific alternative to purely chemical methods, often proceeding with minimal side reactions and without racemization. scispace.comjlu.edu.cn Proteases such as papain, thermolysin, and α-chymotrypsin can be used to catalyze the formation of peptide bonds in a process known as reverse proteolysis. scispace.comtandfonline.com This is typically achieved under kinetic control, where an N-protected amino acid ester (the acyl donor) reacts with an amino acid or peptide (the nucleophile). researchgate.net

The building block this compound is well-suited for this application. The N-terminal Z-group is well-tolerated by many proteases, and the activated o-nitrobenzyl ester at the C-terminus facilitates the enzymatic coupling by providing a good leaving group. researchgate.netasianpubs.org The bulky tBu group on the tyrosine side chain helps prevent the enzyme from catalyzing any undesired reactions at that position.

In a typical reaction, this compound would be dissolved in an appropriate solvent system, often a mixture of buffer and an organic co-solvent like DMF, along with the amine nucleophile and the chosen enzyme. tandfonline.comcapes.gov.br The enzyme then catalyzes the aminolysis of the activated ester, forming the new peptide bond. Researchers have successfully used various Z-protected amino acid esters to synthesize di- and tripeptides with high yields. jlu.edu.cntandfonline.comresearchgate.net

The table below summarizes several studies where Z-protected amino acid esters were used as substrates in enzyme-catalyzed peptide synthesis.

| Enzyme | Acyl Donor (Substrate) | Nucleophile | Product | Reference(s) |

| Papain | Z-L-Amino acid esters | 4-Aminoantipyrine | Z-L-Aminoacyl-antipyrine amides | researchgate.net |

| Papain | Z-Phe-OH, Z-Leu-OH | Phenylalanine diphenylmethyl ester | Z-Phe-Phe-O-DPM, Z-Leu-Phe-O-DPM | scispace.com |

| Thermolysin | Z-Asp-OH | Val-Tyr-NH₂ | Z-Asp-Val-Tyr-NH₂ | jlu.edu.cn |

| α-Chymotrypsin | Z-Tyr | Arg(NO₂)-OBzl | Z-Tyr-Arg(NO₂)-OBzl | asianpubs.org |

| α-Chymotrypsin (modified) | Z-Tyr | Gly-NH₂ | Z-Tyr-Gly-NH₂ | tandfonline.com |

| Lipase (PPL) | Z-Phe-OEt | Phe-NH₂ | Z-Phe-Phe-NH₂ | capes.gov.br |

| Asclepain | Z-Tyr-p-nitrophenyl ester | Gln-OH | Z-Tyr-Gln-Gln | researchgate.net |

Mechanistic and Methodological Research on Protecting Group Chemistry for Z Tyr Tbu Onb Components

Stability and Selective Cleavage of Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine protecting group in peptide synthesis, valued for its stability and the crystalline nature of its derivatives. bachem.comcreative-peptides.com Its removal is typically achieved through two primary pathways: hydrogenolysis and acidolysis.

Hydrogenolytic Cleavage and Acidolysis

Catalytic hydrogenolysis is the most common and cleanest method for Z-group deprotection. highfine.com The reaction involves treating the Z-protected compound with hydrogen gas in the presence of a metal catalyst, most frequently palladium on activated carbon (Pd/C). total-synthesis.com The mechanism proceeds via reductive cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com This method is highly efficient and generally does not affect other common protecting groups used in peptide synthesis.

Alternatively, the Z group can be removed under strong acidic conditions, a process known as acidolysis. bachem.comtdcommons.org Reagents such as hydrogen bromide (HBr) in acetic acid or anhydrous hydrogen fluoride (HF) are effective for this purpose. bachem.comcreative-peptides.com Lewis acids in combination with hexafluoroisopropanol (HFIP) have also been shown to remove the Z group in the presence of other sensitive functionalities like nitro groups. highfine.com While effective, acid-mediated deprotection is less selective compared to hydrogenolysis, particularly in a molecule containing other acid-labile groups like the tBu ether. tdcommons.org

| Method | Typical Reagents | Mechanism | Byproducts | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Catalytic Reduction | Toluene, CO₂ | High selectivity; Mild conditions; Clean reaction profile total-synthesis.com | Catalyst can be pyrophoric; Incompatible with sulfur-containing peptides and reducible groups (e.g., nitro) |

| Acidolysis | HBr/AcOH, HF, TFA | Acid-catalyzed cleavage | Benzyl cation | Metal-free; Scalable tdcommons.org | Harsh conditions; Lacks selectivity against other acid-labile groups (e.g., tBu) bachem.com |

Deprotection of O-tert-Butyl (tBu) Protecting Group

The O-tert-butyl (tBu) group is widely used to protect the phenolic hydroxyl group of tyrosine in modern peptide synthesis, particularly within the Fmoc/tBu strategy. iris-biotech.dethieme-connect.de Its popularity stems from its stability to a wide range of reagents and its facile removal under specific acidic conditions.

Acid-Labile Nature and Cleavage Conditions

The tBu group is characterized by its high sensitivity to acid (acid-lability). wikipedia.orgiris-biotech.de Deprotection is typically accomplished using strong acids, with trifluoroacetic acid (TFA) being the most common reagent. wikipedia.orgpeptide.com The cleavage reaction proceeds through an SN1 mechanism, where protonation of the ether oxygen is followed by the departure of the very stable tert-butyl carbocation, liberating the free phenol. nih.govpeptide.com

Final cleavage cocktails in solid-phase peptide synthesis often consist of a high concentration of TFA (e.g., 90-95%) in a solvent like dichloromethane (DCM), along with scavengers to prevent side reactions. acs.orgthermofisher.com Other acidic systems, such as hydrogen bromide in acetic acid or 4 N hydrochloric acid, can also be employed for tBu group removal. wikipedia.org

| Reagent | Typical Conditions | Application Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 95% TFA, 2.5% H₂O, 2.5% TIS | Standard for final cleavage in Fmoc-SPPS. thermofisher.compeptide.com |

| Hydrogen Fluoride (HF) | Anhydrous HF at 0 °C | Used in Boc-SPPS; highly toxic and corrosive. nih.gov |

| Hydrogen Bromide (HBr) | HBr in Acetic Acid (AcOH) | Strong acid system, also cleaves Z groups. wikipedia.org |

| Zinc Bromide (ZnBr₂) | ZnBr₂ in DCM | A Lewis acid approach for selective cleavage of tBu esters. acs.orgnih.gov |

Strategies for Managing Side Product Formation during tBu Deprotection

A significant challenge during the acidolytic cleavage of the tBu group is the formation of the highly reactive tert-butyl carbocation. peptide.com This electrophile can attack the electron-rich aromatic ring of the deprotected tyrosine, leading to the formation of 3-tert-butyltyrosine as a major side product. nih.govnih.gov This side reaction compromises the purity and yield of the desired peptide.

To mitigate this, "scavengers" are added to the cleavage cocktail. thermofisher.com These are nucleophilic species that efficiently trap the tert-butyl cation before it can alkylate the peptide. acs.orgresearchgate.net Common scavengers include water, which quenches the cation to form tert-butanol, and trialkylsilanes like triisopropylsilane (TIS), which reduce the cation to isobutane. researchgate.net Thio-compounds such as thioanisole and 1,2-ethanedithiol (EDT) are also effective. acs.org The choice of scavenger depends on the amino acid composition of the peptide, as some residues, like tryptophan and methionine, are also susceptible to modification by carbocations. peptide.comthermofisher.com

| Scavenger | Mechanism of Action | Side Reaction Prevented |

|---|---|---|

| Water (H₂O) | Quenches tBu⁺ to form tert-butanol | Tyrosine alkylation acs.org |

| Triisopropylsilane (TIS) | Reduces tBu⁺ to isobutane | Tyrosine and Tryptophan alkylation acs.orgresearchgate.net |

| Thioanisole | Traps tBu⁺ via electrophilic aromatic substitution | Tyrosine alkylation, Methionine S-alkylation nih.govpeptide.com |

| 1,2-Ethanedithiol (EDT) | Acts as a soft nucleophile to trap tBu⁺ | Tryptophan alkylation acs.org |

Cleavage of 4-Nitrobenzyl (ONB) Ester and its Compatibility

The 4-nitrobenzyl (ONB) group is used as a protecting group for carboxylic acids, forming a stable ester linkage. Its removal requires specific conditions that differ from those used for the Z and tBu groups, making it a valuable component of orthogonal protection schemes.

Cleavage of the ONB ester can be achieved through several methods. One common approach is reduction of the nitro group to an amine, which renders the benzyl ester significantly more labile. Reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation can be used for the initial reduction. ub.edu Subsequent cleavage can then occur under various conditions. However, using catalytic hydrogenation for the initial reduction step would not be orthogonal to the Z group.

A more distinct cleavage method involves photolysis. The 2-nitrobenzyl group, a close analogue, is a well-known photocleavable protecting group that is cleaved upon irradiation with UV light (typically around 350 nm), generating a nitrosobenzaldehyde and the free carboxylic acid. thieme-connect.denih.gov The ONB group can also be cleaved photolytically. bham.ac.uk This method offers excellent orthogonality as it does not require chemical reagents and is therefore compatible with most other protecting groups, including Z and tBu. nih.gov Additionally, a method using 20% aqueous sodium hydroxide in methanol at 75 °C has been reported for the cleavage of nitrobenzyl groups from amides and ethers, suggesting its potential applicability to esters, which would be compatible with the acid-labile tBu group. nih.gov

| Cleavage Method | Typical Reagents/Conditions | Compatibility with Z Group | Compatibility with tBu Group |

|---|---|---|---|

| Reductive Cleavage | SnCl₂/HCl; Zn/AcOH | Compatible | Compatible (with non-acidic reducing agents) |

| Photolysis | UV light (~350 nm) | Compatible thieme-connect.de | Compatible thieme-connect.de |

| Basic Hydrolysis | 20% aq. NaOH in MeOH, 75 °C | Compatible | Compatible nih.gov |

Conditions for Selective Ester Hydrolysis/Cleavage

The selective cleavage of the o-nitrobenzyl (ONb) ester in the compound Z-Tyr(tbu)-onb is critical for the sequential deprotection strategy often employed in complex peptide synthesis. The primary challenge lies in removing the ONb group while leaving the benzyloxycarbonyl (Z) and tert-butyl (tBu) protecting groups intact. The most widely utilized and effective method for this transformation is photolysis, as the ONb group is specifically designed to be a photocleavable protecting group. upenn.eduresearchgate.net

Photolytic cleavage of o-nitrobenzyl esters proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This is followed by a rearrangement to form an o-nitrosobenzaldehyde and release the carboxylic acid. researchgate.net This reaction is typically initiated by UV light, with wavelengths around 350-365 nm being common to trigger the electronic excitation of the o-nitrobenzyl moiety. upenn.edu The reaction is known for its mildness and high selectivity, as it does not require harsh acidic, basic, or reductive conditions that would compromise the integrity of the Z or tBu groups.

Research has demonstrated that the photodecomposition rate is dependent on the o-nitrobenzyl group itself and is less affected by the nature of the carboxylic acid it protects. upenn.edu The efficiency of the cleavage can be influenced by factors such as the solvent, the intensity of the light source, and the presence of substituents on the benzyl ring. upenn.eduresearchgate.net For instance, the introduction of a methyl group at the benzylic position has been shown to enhance cleavage kinetics significantly. upenn.edu

Below is a summary of typical conditions investigated for the photolytic cleavage of ONb esters, which are applicable to this compound.

Table 1: Investigated Conditions for Selective Photolytic Cleavage of o-Nitrobenzyl Esters This table is interactive. Click on the headers to sort the data.

| Condition | Parameter | Details | Selectivity Notes |

|---|---|---|---|

| Light Source | Wavelength | 350 - 365 nm | Optimal for excitation of the ONb group without damaging other chromophores. Longer wavelengths (>300 nm) are generally used to minimize potential damage to other parts of the molecule. upenn.edu |

| Power/Intensity | 1.5 - 20 mW/cm² | Higher intensity can significantly shorten reaction times from hours to minutes. researchgate.net | |

| Solvent | Type | Acetonitrile, Dichloromethane (DCM), Methanol | The choice of solvent can influence reaction kinetics but is generally selected for substrate solubility. |

| Additives | Quenchers/Sensitizers | Generally not required | The reaction is an intramolecular process. Additives are typically avoided to maintain clean reaction profiles. |

| Temperature | Range | Ambient temperature | Photochemical reactions are not highly dependent on temperature, allowing for mild conditions. |

Chemical methods for nitrobenzyl group cleavage, such as using aqueous NaOH, have been reported but are typically for N- or O-alkylation protection and are conducted under conditions (e.g., 75 °C) that would likely not be selective for the ONb ester over the Z and tBu groups in a sensitive substrate like this compound. nih.gov Therefore, photolysis remains the method of choice for this selective transformation.

Retention of Stereochemical Integrity During Protection/Deprotection

In peptide chemistry, maintaining the stereochemical integrity of the constituent α-amino acids during protection and deprotection steps is a fundamental requirement. thieme-connect.de Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, would compromise the biological activity and structural definition of the final peptide. The deprotection of this compound, specifically the cleavage of the ONb ester, must proceed without affecting the L-configuration at the α-carbon of the tyrosine residue.

The risk of racemization is highly dependent on the reaction mechanism. Base-catalyzed hydrolysis of esters, for example, can pose a risk of racemization through the formation of an enolate intermediate via abstraction of the α-proton. However, the standard method for cleaving the ONb ester—photolysis—is exceptionally mild and does not involve intermediates known to facilitate racemization. The photochemical mechanism is not known to involve the abstraction of the α-proton of the amino acid, and therefore, the stereocenter remains configurationally stable throughout the reaction. thieme-connect.de

Studies on protecting group chemistry consistently emphasize that reactions must ensure the complete retention of configuration. thieme-connect.de While many studies focus on racemization during the peptide bond formation (coupling) step, the choice of deprotection conditions is equally critical. The use of harsh reagents is a known cause of stereochemical scrambling. In contrast, the "traceless" nature of light as a reagent in photolytic deprotection makes it an ideal choice for sensitive substrates where stereochemical integrity is paramount.

Research findings on the stereochemical outcomes of various deprotection strategies are summarized below.

Table 2: Impact of Deprotection Methods on Stereochemical Integrity of Amino Acids This table is interactive. Click on the headers to sort the data.

| Deprotection Method | Target Group | Conditions | Risk of Racemization | Rationale |

|---|---|---|---|---|

| Photolysis | o-Nitrobenzyl ester | UV light (e.g., 365 nm), neutral solvent | Very Low | The intramolecular photochemical mechanism does not involve the chiral center or abstraction of the α-proton. thieme-connect.de |

| Acidolysis | tert-Butyl ether/ester | Trifluoroacetic acid (TFA), HCl | Low to Moderate | Strong acid can promote enolization in sensitive systems, though generally low risk for standard tBu deprotection. |

| Saponification | Methyl/Ethyl ester | NaOH, LiOH | High | Base-catalyzed enolization via α-proton abstraction is a common pathway for racemization. |

| Hydrogenolysis | Z-group, Benzyl ester | H₂, Pd/C | Very Low | Catalytic hydrogenation is a mild method that typically preserves stereochemistry. |

Based on the established principles of peptide chemistry and the mechanism of photochemical reactions, the selective cleavage of the o-nitrobenzyl ester from this compound via photolysis is expected to proceed with full retention of stereochemical integrity at the tyrosine chiral center.

Supramolecular Self Assembly of Protected Tyrosine Derivatives Broader Context

Morphological Diversity in Self-Assembled Tyrosine-Based Architectures

The morphology of structures formed by the self-assembly of tyrosine derivatives is remarkably diverse, contingent on the specific molecular structure of the building block and the environmental conditions of the assembly process.

Protected tyrosine derivatives have been shown to form a wide array of distinct nano- and micro-scale architectures. For instance, certain carbobenzoxy-protected aromatic amino acids, including Z-Tyr-OH, can assemble into well-defined fibers and flower-like structures. chemrxiv.org Similarly, Fmoc-Tyr(tbu)-OH, another protected tyrosine derivative, has been observed to form spherical assemblies. researchgate.netchemrxiv.org The native L-tyrosine amino acid itself is known to form structures such as nanoribbons and nanofibers in aqueous solutions. mdpi.comrsc.org This tendency to form fibrillar structures is a common theme, with various tyrosine-containing peptides assembling into nanofibers and hydrogel networks. rsc.orgnih.govacs.org The specific morphology, from one-dimensional fibers to more complex three-dimensional arrangements, is a direct consequence of the molecule's encoded bonding preferences.

Table 1: Examples of Morphologies from Self-Assembled Tyrosine Derivatives

| Derivative | Observed Morphologies | Reference |

|---|---|---|

| Z-Tyr-OH | Fibers, Flower-like structures | chemrxiv.org |

| Fmoc-Tyr(tbu)-OH | Spherical and fiber-like structures | researchgate.netchemrxiv.org |

| L-Tyrosine | Nanoribbons, Nanofibers, Needle-like structures | mdpi.comrsc.orgresearchgate.net |

The self-assembly process is not static; it is highly sensitive to environmental conditions. Key factors such as solute concentration and temperature can dramatically influence the final morphology of the resulting structures. Research on Z-Tyr-OH has shown that changes in concentration can affect the density and thickness of the assembled structures. researchgate.net For other modified amino acids, increasing concentration can drive the system towards different morphologies. researchgate.net Temperature also plays a critical role. For example, heating a solution of Fmoc-Tyr(tbu)-OH, which forms spheres at room temperature, can induce a transition to fiber-like structures. researchgate.net This demonstrates that the thermodynamic landscape of self-assembly can be readily manipulated, allowing for controlled fabrication of desired nanostructures.

Fundamental Interactions Driving Self-Assembly

The formation of these complex supramolecular architectures from simple molecular building blocks is governed by a combination of relatively weak and non-covalent interactions. The specific nature and geometry of the protecting groups on the tyrosine derivative play a crucial role in mediating these forces.

The primary driving forces behind the self-assembly of tyrosine derivatives are hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.comacs.orgresearchgate.net The peptide backbone and the phenolic hydroxyl group of tyrosine are prime sites for hydrogen bonding, which provides directional control and stability to the assemblies. nih.govrsc.org The aromatic rings of the tyrosine residues and any aromatic protecting groups (like the benzyloxycarbonyl 'Z' group) facilitate π-π stacking, another key interaction that promotes ordering. mdpi.comacs.org Furthermore, hydrophobic interactions, particularly involving alkyl protecting groups like the tert-butyl ('tbu') group, drive the molecules to aggregate in aqueous environments to minimize contact with water. researchgate.netmdpi.com The interplay of these forces dictates the final assembled structure. nih.gov

A suite of advanced analytical techniques is employed to investigate and characterize these self-assembled structures.

Spectroscopic Techniques: Spectroscopy provides insights into the molecular interactions and structural conformations within the assembly. Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of specific secondary structures, such as β-sheets, which are common in peptide-based assemblies and are indicated by characteristic amide bond vibrations. acs.orgresearchgate.net UV-visible and fluorescence spectroscopy are sensitive to the local environment of the aromatic residues. Changes in their spectra upon aggregation can be used to study the assembly process and determine critical aggregation concentrations. nih.govmdpi.commdpi.com

Table 2: Techniques for Characterizing Self-Assembled Structures

| Technique | Type | Information Provided | Reference |

|---|---|---|---|

| SEM, TEM, AFM | Microscopy | Morphology, size, and dimensions of nanostructures | nih.gov |

| FTIR | Spectroscopy | Secondary structure (e.g., β-sheets), hydrogen bonding | acs.orgresearchgate.net |

| Fluorescence Spectroscopy | Spectroscopy | Local molecular environment, aggregation state | nih.govmdpi.com |

| UV-vis Spectroscopy | Spectroscopy | π-π stacking interactions, aggregation monitoring | mdpi.com |

Potential in Material Science and Nanofabrication through Self-Assembly

The ability to form diverse, well-defined structures makes self-assembling tyrosine derivatives highly promising for applications in material science and nanofabrication. researchgate.net These materials are of great interest for creating biomimetic scaffolds for tissue engineering, as they can mimic the fibrous components of the natural extracellular matrix. rsc.orgnih.gov The resulting structures, such as hydrogels, can serve as biocompatible vehicles for various applications. researchgate.netnih.gov Furthermore, the inherent responsiveness of these supramolecular systems to external stimuli like temperature or pH presents opportunities for developing "smart" materials. researchgate.net In one notable example, a low molecular weight tyrosine derivative was used to create a stable, transparent, and reprocessable supramolecular glass, highlighting the potential to create novel materials with unique properties from simple, bio-derived building blocks. reading.ac.uk

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| Z-Tyr(tbu)-onb | (4-nitrophenyl)methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |

| L-Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Z-Tyr-OH | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid |

| Fmoc-Tyr(tbu)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine |

| Z-Phe-OH | (S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid |

| Z-Trp-OH | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid |

Emerging Research Directions and Future Perspectives

Innovation in Protecting Group Design for Tyrosine Derivatives

The development of novel protecting groups for the tyrosine side chain is a critical area of research, aimed at enhancing the efficiency and scope of solid-phase peptide synthesis (SPPS). The ideal protecting group should be stable to the conditions of peptide chain elongation but readily and orthogonally removable at the desired stage. peptide.comwikipedia.org

The tert-butyl (tBu) ether, as seen in Z-Tyr(tbu)-onb, is a widely used protecting group for the tyrosine hydroxyl function in Fmoc-based SPPS. peptide.com Its key advantage is its stability to the basic conditions (e.g., piperidine) used for Fmoc removal, while being easily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. peptide.comwikipedia.org However, challenges can arise. For instance, the aromatic ring of tyrosine is susceptible to electrophilic substitution by carbocations generated during acidic deprotection steps, necessitating the use of scavengers. thieme-connect.de

To address these limitations and expand the synthetic toolbox, research is moving in several innovative directions:

Photolabile Protecting Groups (PPGs): The o-nitrobenzyl (ONB) group, used here to protect the carboxyl terminus, is a classic example of a PPG. americanpeptidesociety.orgnih.gov PPGs offer the advantage of removal under mild, neutral conditions using light, which avoids the use of harsh acidic or basic reagents that can damage sensitive peptides. americanpeptidesociety.orgumn.edu Research is focused on developing new PPGs with improved properties, such as greater two-photon absorption cross-sections for enhanced spatial and temporal control of deprotection, as seen with methoxy-substituted nitrodibenzofuran (MeO-NDBF) groups. americanpeptidesociety.orgnih.gov

Enzyme-cleavable Protecting Groups: While not a feature of this compound, the design of protecting groups that can be removed by specific enzymes represents a green and highly selective approach to deprotection.

Novel Silyl Ethers: A novel class of silicon-based protecting groups, such as the trimethylsilylethyl (TMSE) group, has been developed for the tyrosine side chain. nih.gov These groups exhibit enhanced stability to acidic conditions compared to the tBu group, allowing for more complex orthogonal protection schemes. nih.gov They are resistant to various reagents used in peptide synthesis and can be removed cleanly with neat TFA. nih.gov

The combination of the classic Z-group, the acid-labile tBu-group, and the photolabile ONB-group in a single tyrosine derivative like this compound exemplifies a multi-orthogonal protection strategy. This allows for the selective deprotection and modification of different parts of the molecule, opening avenues for complex peptide architectures such as cyclic or branched peptides.

| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonality Example |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis, HBr/AcOH | Orthogonal to Fmoc (base-labile) and tBu (acid-labile) groups. total-synthesis.comspcmc.ac.in |

| tert-Butyl ether | tBu | Trifluoroacetic Acid (TFA) | Stable to basic conditions used for Fmoc removal. peptide.comwikipedia.org |

| o-Nitrobenzyl ester | ONB | UV Irradiation (~350 nm) | Orthogonal to acid- and base-labile groups. americanpeptidesociety.orgmdpi.com |

| Trimethylsilylethyl | TMSE | Neat TFA | More stable to dilute TFA than tBu ethers. nih.gov |

Advanced Automation and High-Throughput Synthesis Methodologies

The synthesis of complex peptides and peptide libraries is increasingly reliant on automated platforms. biotage.comoup.com Automated solid-phase peptide synthesis (SPPS) offers significant advantages in terms of speed, reproducibility, and reduced human error. aurorabiomed.comformulationbio.com The use of well-defined, protected amino acid derivatives like this compound is fundamental to the success of these automated processes.

Modern peptide synthesizers are compatible with various chemical strategies, including both Fmoc/tBu and Boc/Bzl based methods, and can handle a wide range of scales, from milligram research quantities to kilogram production levels. oup.com Key areas of advancement include:

High-Throughput Synthesis: Automation enables the rapid, parallel synthesis of large peptide libraries for screening purposes. biotage.comepfl.ch This is crucial for drug discovery and identifying functional peptide fragments. mdpi.com Systems can spot amino acid residues onto membranes or other surfaces in user-defined sequences, creating microarrays for high-throughput screening. aurorabiomed.com

Flow Chemistry: Continuous-flow SPPS is an emerging technology that offers potential advantages over traditional batch synthesis, including faster reaction times, improved efficiency, and easier scale-up. vapourtec.com

Real-Time Monitoring: Advanced synthesizers are incorporating real-time monitoring techniques to track the progress of coupling and deprotection steps, allowing for optimization of reaction times and ensuring higher purity of the final product. vapourtec.com

Green Chemistry Principles: There is a growing emphasis on making peptide synthesis more sustainable. This includes reducing the use of hazardous solvents like dimethylformamide (DMF) and optimizing reagent use, which can be effectively managed through automated platforms. biotage.com

The properties of protected amino acids are critical for their use in automated synthesizers. For example, derivatives must have good solubility in the solvents used for SPPS (e.g., DMF or NMP) to ensure efficient delivery and coupling. peptide.com The defined protection scheme of this compound, with its distinct cleavage conditions for each protecting group, makes it theoretically well-suited for inclusion in complex, automated synthesis protocols aimed at producing modified or cyclic peptides.

Computational Studies on Reactivity and Conformational Landscape

While direct computational studies specifically on this compound are not widely reported, computational methods are increasingly being used to understand and predict the behavior of amino acids and peptides. Such studies for this compound would offer significant insights into its chemical properties and its behavior within a peptide sequence.

Future computational research directions would likely include:

Conformational Analysis: The protecting groups on an amino acid can influence the local conformation of the peptide backbone. mdpi.comresearchgate.net Computational modeling can be used to predict the preferred torsional angles (phi, psi, and chi) of the this compound residue. mdpi.com This is crucial for designing peptides with specific secondary structures, as the bulky tBu and ONB groups may impose steric constraints that favor certain conformations.

Reactivity Prediction: Quantum mechanics (QM) calculations can model the electronic structure of the molecule to predict its reactivity. For this compound, this could involve modeling the deprotection reactions to understand their mechanisms and identify potential side reactions. For example, modeling the photolysis of the ONB group could help optimize irradiation conditions for maximum efficiency and minimal photodamage to the peptide.

Modeling Post-Translational Modifications: There is significant interest in using computational methods to predict sites of post-translational modifications, such as nitration or phosphorylation of tyrosine. ingentaconnect.comu-szeged.hu While the hydroxyl group in this compound is protected, computational analysis could be applied to the deprotected peptide to understand how the surrounding sequence influences the likelihood of such modifications. For instance, models have been developed to explain how adaptor proteins can protect phosphorylated tyrosine residues from dephosphorylation, a process influenced by local conformation and accessibility. nih.gov

These computational approaches can accelerate research by allowing for the in silico screening of different protecting group strategies and by providing a deeper understanding of the structure-function relationships of the resulting peptides.

Exploration of Novel Bioconjugation and Material Applications for this compound

The unique combination of protecting groups in this compound opens up possibilities for its use as a versatile building block in bioconjugation and materials science. The ability to selectively deprotect different functionalities allows for site-specific modifications.

Bioconjugation: Bioconjugation aims to link biomolecules to other molecules, such as drugs, imaging agents, or polymers. google.com Tyrosine itself is an attractive target for site-selective modification due to its relative rarity on protein surfaces. rsc.org

Sequential and Orthogonal Labeling: After incorporating this compound into a peptide, the ONB group could be removed by photolysis to free the C-terminus for a specific conjugation reaction. Subsequently, the tBu group could be removed under acidic conditions to expose the phenolic hydroxyl group for a different modification. This step-wise deprotection allows for the creation of dual-functionalized peptides. Various chemistries have been developed for tyrosine hydroxyl group modification, including reactions with diazonium reagents, diazodicarboxyamides (like PTAD), and hypervalent iodine reagents. rsc.orgpapyrusbio.commdpi.com

Caged Peptides: The ONB group can act as a "cage," rendering a peptide inactive until it is released by light. caltech.edu A peptide containing C-terminal this compound could be synthesized, and after removal of the Z and tBu groups, the peptide would remain attached to the ONB group. This "caged" peptide could be introduced into a biological system, with its activity triggered at a specific time and location by UV light. americanpeptidesociety.orgcaltech.edu

Material Applications: Self-assembling peptides are increasingly used to create novel biomaterials with applications in tissue engineering, drug delivery, and nanoelectronics. nih.gov Tyrosine-rich peptides are of particular interest due to the role of the phenolic side chain in π-π stacking interactions and redox activity. nih.gov

Functional Scaffolds: Peptides containing selectively deprotected tyrosine residues (from a precursor like this compound) could be used to create hydrogels or other scaffolds. The exposed phenolic groups could then serve as sites for cross-linking or for templating the growth of inorganic materials, such as in biomineralization. nih.govstanford.edu

Conductive Materials: Tyrosine plays a role in charge transport in biological systems. nih.gov Materials incorporating tyrosine residues can have interesting electronic properties. Recent research has explored creating metal-organic frameworks (MOFs) with tyrosine-functionalized ligands for applications in energy storage devices like pseudocapacitors. acs.org The ability to create well-defined patterns of functionalized tyrosine on a surface or within a polymer matrix, enabled by orthogonal protecting groups, could lead to new bio-optoelectronic materials. bohrium.comacs.org

The strategic design of protected amino acids like this compound is a key enabler for these advanced applications, providing the chemical handles needed to build complex, functional, and responsive peptide-based systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Z-Tyr(tbu)-ONb to achieve high yield and purity?

- Methodology : Synthesis optimization involves evaluating reaction parameters such as solvent choice (e.g., DMF or dichloromethane), temperature (room temperature vs. controlled heating), and coupling reagents (e.g., DCC or HOBt). Purification via column chromatography or recrystallization, followed by analytical validation using HPLC and mass spectrometry, ensures purity .

- Data Considerations : Track reaction progress via TLC and quantify yields post-purification. Compare spectroscopic data (NMR, IR) with literature to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers of varying pH (e.g., 3–10) and temperatures (4°C to 40°C). Monitor degradation kinetics using HPLC and quantify decomposition products. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

- Analytical Tools : Employ LC-MS to identify degradation byproducts and assess structural changes. Compare results with stability data of analogous tert-butyl-protected tyrosine derivatives .

Q. What spectroscopic techniques are most effective for confirming the tert-butyl group’s presence in this compound?

- Methodology : Utilize H NMR to identify tert-butyl protons (characteristic singlet at ~1.3 ppm) and C NMR to confirm the quaternary carbon signal (~28–30 ppm). FT-IR can detect C-H stretching vibrations (~2970 cm) specific to the tert-butyl group .

- Validation : Cross-reference spectral data with databases (e.g., SciFinder) and published protocols for tert-butyl-protected amino acids .

Advanced Research Questions

Q. How do computational methods like DFT-D elucidate steric and electronic effects of the tert-butyl group in this compound?

- Methodology : Apply dispersion-corrected density functional theory (DFT-D) to model the tert-butyl group’s steric hindrance and its impact on peptide backbone conformation. Calculate energy barriers for rotational isomers and compare with crystallographic data .

- Data Analysis : Use fractional coordination numbers (CN) to interpolate dispersion coefficients for noncovalent interactions in the solid state. Validate models against experimental NMR or X-ray diffraction results .

Q. What experimental strategies resolve discrepancies in NMR data for this compound’s conformational isomers?

- Methodology : Perform variable-temperature NMR to slow exchange processes and resolve overlapping signals. Use 2D NMR techniques (e.g., NOESY, COSY) to assign diastereomeric peaks and analyze coupling constants. Compare with DFT-predicted chemical shifts for conformational validation .

- Contradiction Management : If spectral anomalies persist, consider dynamic effects (e.g., rotameric equilibria) or impurities. Cross-validate with independent techniques like X-ray crystallography .

Q. How can researchers design comparative studies to evaluate this compound’s protecting group efficiency against alternatives (e.g., Boc or Fmoc)?

- Methodology : Conduct parallel syntheses of this compound and its Boc/Fmoc analogs under identical conditions. Compare yields, purity, and deprotection efficiency (e.g., using TFA for tert-butyl removal). Assess steric effects via crystallography or computational modeling .

- Statistical Analysis : Use ANOVA to determine significant differences in reaction outcomes. Incorporate robustness testing (e.g., varying reagent equivalents) to identify optimal conditions .

Q. What mechanistic insights explain the selectivity of ONb ester cleavage in this compound during peptide elongation?

- Methodology : Perform kinetic studies under basic (e.g., piperidine) or acidic (e.g., HCl/dioxane) conditions to track ester hydrolysis. Use isotopic labeling (O) or MS/MS to trace cleavage pathways. Compare with theoretical mechanisms derived from DFT transition-state modeling .

- Data Interpretation : Correlate reaction rates with steric parameters (e.g., tert-butyl group size) and electronic effects (e.g., nitrobenzyl electrophilicity) .

Methodological Considerations

- Data Collection : Ensure reproducibility by documenting reaction parameters (solvent, temperature, time) and analytical settings (NMR frequency, HPLC gradients) .

- Ethical Compliance : For studies involving human-derived peptides, consult Institutional Review Boards (IRB) to address biosafety and ethical guidelines .

- Resource Validation : Cross-check spectral and computational data against peer-reviewed databases (e.g., Cambridge Structural Database) to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.